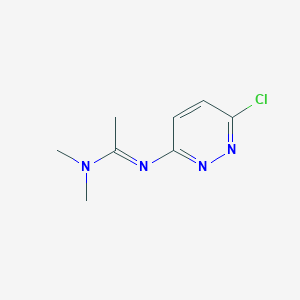

1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane

Übersicht

Beschreibung

“1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane” is an organic compound with the molecular formula C3H3Cl4FO . It’s a derivative of ethane, where four hydrogen atoms are substituted by chlorine atoms, one hydrogen atom is substituted by a fluorine atom, and one hydrogen atom is substituted by a methoxy group .

Synthesis Analysis

The synthesis of similar compounds, such as Tetrachloro-1,1-difluoroethane, has been reported. It can be prepared in a 40% yield by reacting 1,1,2-trichloro-1,2,2-trifluoroethane (freon 113) with aluminium chloride at 60°C . It can also be made in a reaction with hydrogen fluoride with hexachloroethane or tetrachloroethane with extra chlorine . This reaction occurs with an aluminium fluoride catalyst at 400°C .Molecular Structure Analysis

The molecular structure of “1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane” consists of a two-carbon backbone (ethane), with four chlorine atoms, one fluorine atom, and one methoxy group attached .Wissenschaftliche Forschungsanwendungen

Fluorination and Synthesis of New Compounds

- Fluorination of Chlorofluoroether : Using catalysts supported by porous aluminum fluoride, a new compound, 2-Chloro-1,1,2,2-tetrafluoro-2-methoxyethane, was synthesized (Sekiya et al., 2001).

- Creation of 2-Fluoro-3-Alkoxy-1,3-Butadienes : A method for producing these butadienes was developed, expanding the range of accessible fluorinated organic compounds (Patrick et al., 2002).

- Synthesis of Biologically Important Derivatives : A stereoselective synthesis of 2-fluoro- and 2-chloro-2,3-dideoxy-arabinose derivatives was achieved using 1,1,1,2-tetrafluoroethane (Coe et al., 2000).

Applications in Lithium-Ion Batteries

- Electrolytes for Lithium-Ion Batteries : Ternary mixtures involving 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether were introduced as safe electrolytes for lithium-ion batteries, exhibiting enhanced safety and performance (Liu et al., 2016).

Photoreactions and Electron Transfer Studies

- Study of Photoinduced Electron Transfer : Research on the rearrangement of a 2-methylenecyclobutanone derivative triggered by photoinduced electron transfer provided insights into novel rearrangements and radical cation formation (Ikeda et al., 2004).

Chemical Reactions and Syntheses

- Cycloalkene Fluorination : Study of the fluorination of cycloalkenes using various reagents highlighted the nuances of such reactions and their products (Zupan et al., 2001).

- Electrophilic Fluorination : A review of electrophilic fluorination using specific fluorinating reagents, highlighting its versatility in synthetic chemistry (Singh & Shreeve, 2004).

Miscellaneous Applications

- Solubility and Diffusivity Studies : The solubility and diffusivity of 1,1,1,2-tetrafluoroethane in room-temperature ionic liquids were investigated, contributing to the understanding of gas absorption in such liquids (Shiflett et al., 2006).

Wirkmechanismus

Target of Action

Organofluorine compounds, a group to which this compound belongs, are known to interact with various biological targets, often leading to significant therapeutic or toxic effects .

Mode of Action

It has been observed that organofluorine compounds undergo biotransformation in living organisms, forming intermediate radical particles . These radicals can interact with biological targets, leading to various effects.

Biochemical Pathways

The compound has been studied in the context of γ-radiolysis, where it was found that fluoride ions are formed from the f– • chch 2 och 3 and fch 2 – • choch 3 radicals by replacing fluoride ions with water molecules .

Pharmacokinetics

Organofluorine compounds are known to undergo biotransformation in living organisms .

Result of Action

Organofluorine compounds are known to have significant therapeutic and side (toxic) effects due to the formation of intermediate radical particles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane. For instance, the yield of fluoride ions decreases from 1.79 to 0.54 molecule/100 eV on going from an inert atmosphere to oxygen .

Eigenschaften

IUPAC Name |

1,1,1,2-tetrachloro-2-fluoro-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl4FO/c1-9-3(7,8)2(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHOLVCTBNVLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(Cl)(Cl)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451736 | |

| Record name | 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane | |

CAS RN |

37021-34-4 | |

| Record name | 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37021-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-2-methoxy-1,1,1,2-tetrachloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)

![2-{6-[1-Cyano-2-(methoxyimino)ethyl]-3-pyridazinyl}-3-(methoxyimino)propanenitrile](/img/structure/B1366768.png)